molecular formula C20H19N5O2 B10918516 methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10918516
M. Wt: 361.4 g/mol
InChI Key: GDNMQTJYLMWJQH-UHFFFAOYSA-N
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Description

Methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrazole ring followed by the construction of the pyrazolo[3,4-b]pyridine core. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the cyclization processes .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalytic systems are employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 6-(1,3-dimethyl-1H-pyrazol-4

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 6-(1,3-dimethylpyrazol-4-yl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C20H19N5O2/c1-12-16(11-24(3)22-12)17-10-15(20(26)27-4)18-13(2)23-25(19(18)21-17)14-8-6-5-7-9-14/h5-11H,1-4H3

InChI Key

GDNMQTJYLMWJQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NC3=C(C(=NN3C4=CC=CC=C4)C)C(=C2)C(=O)OC)C

Origin of Product

United States

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